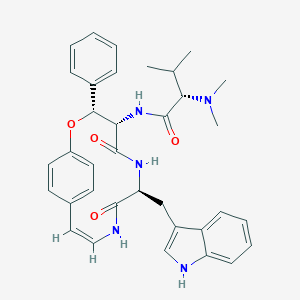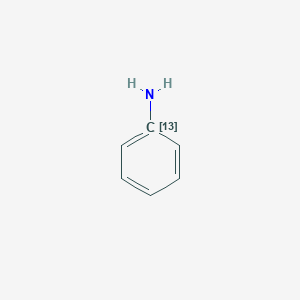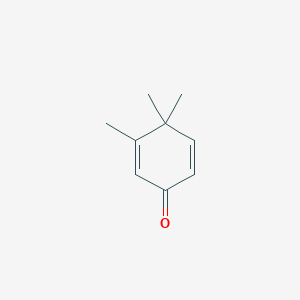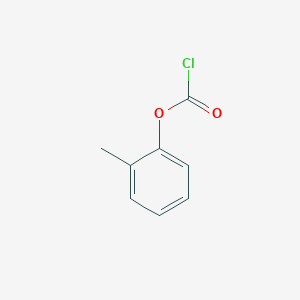
4-(1,3-Dioxobutyl)morpholine
Übersicht
Beschreibung
“4-(1,3-Dioxobutyl)morpholine” is a chemical compound with the molecular formula C8H13NO3 . It is also known by other synonyms such as “4-(1,3-Dioxobutyl)morpholine”, “AI3-06568”, “Morpholine, 4-(1,3-dioxobutyl)-”, and "1-(morpholin-4-yl)butane-1,3-dione" .
Synthesis Analysis
The synthesis of morpholines, including “4-(1,3-Dioxobutyl)morpholine”, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention has been paid to syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxobutyl)morpholine” is defined by its molecular formula C8H13NO3 . The InChI string representation of its structure is "InChI=1/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3" .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-Acetoacetylmorpholine serves as a versatile intermediate in organic synthesis. Its acetoacetate moiety is a key building block for the synthesis of heterocyclic compounds. Researchers utilize it to introduce the morpholine ring into larger molecular structures, which is particularly useful in the development of pharmaceuticals and agrochemicals due to the morpholine ring’s bioactivity .
Catalysis
In catalysis, N-Acetoacetylmorpholine can act as a ligand for transition metals, forming complexes that catalyze various chemical reactions. This application is crucial in industrial processes where high efficiency and selectivity are desired. The compound’s ability to stabilize metal catalysts enhances reaction rates and product yields .
Material Science
Material scientists explore the use of N-Acetoacetylmorpholine in the creation of novel polymers and coatings. Its incorporation into polymeric materials can impart unique properties such as increased flexibility, thermal stability, and chemical resistance, making it valuable in the production of specialty plastics and resins .
Analytical Chemistry
In analytical chemistry, N-Acetoacetylmorpholine is employed as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it an excellent candidate for method development and validation, ensuring accuracy and precision in analytical measurements .
Pharmacology
Pharmacological studies utilize N-Acetoacetylmorpholine to investigate its potential therapeutic effects. As a compound with a morpholine core, it may interact with biological systems in ways that could lead to the development of new medications, particularly in the areas of neurological and cardiovascular diseases .
Environmental Applications
Environmental scientists are investigating the use of N-Acetoacetylmorpholine in remediation technologies. Its chemical structure could potentially interact with pollutants, aiding in their breakdown or removal from contaminated sites. This application is vital for the development of sustainable and effective environmental clean-up strategies .
Nanotechnology
N-Acetoacetylmorpholine has potential applications in nanotechnology, where it could be used to synthesize nanomaterials with specific morphologies and functions. These nanomaterials might find use in electronics, drug delivery systems, or as sensors due to their unique physical and chemical properties .
Antioxidant Research
In the field of antioxidant research, derivatives of N-Acetoacetylmorpholine are studied for their ability to scavenge free radicals. This research has implications for the treatment of oxidative stress-related conditions, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Eigenschaften
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetoacetylmorpholine | |
CAS RN |
16695-54-8 | |
| Record name | Acetoacetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxobutyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)


![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)